molecular formula C12H9N3O B6154707 3-(quinolin-6-yl)-1,2-oxazol-5-amine CAS No. 1343977-48-9

3-(quinolin-6-yl)-1,2-oxazol-5-amine

Cat. No.: B6154707
CAS No.: 1343977-48-9
M. Wt: 211.2
InChI Key:
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Description

3-(quinolin-6-yl)-1,2-oxazol-5-amine is a heterocyclic compound that features a quinoline moiety fused with an oxazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both quinoline and oxazole rings endows it with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(quinolin-6-yl)-1,2-oxazol-5-amine typically involves the formation of the oxazole ring followed by the introduction of the quinoline moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzonitrile with ethyl oxalyl chloride in the presence of a base can yield the desired oxazole ring, which can then be further functionalized to introduce the quinoline group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic methods can be employed to enhance the efficiency of the reaction. The use of continuous flow reactors can also be considered for large-scale production, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(quinolin-6-yl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-(quinolin-6-yl)-1,2-oxazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(quinolin-6-yl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with cellular pathways, leading to its therapeutic effects. For instance, it may inhibit DNA synthesis by targeting topoisomerases or other critical enzymes involved in cell replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(quinolin-6-yl)-1,2-oxazol-5-amine is unique due to the combination of quinoline and oxazole rings, which imparts distinct chemical and biological properties.

Properties

CAS No.

1343977-48-9

Molecular Formula

C12H9N3O

Molecular Weight

211.2

Purity

95

Origin of Product

United States

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